molecular formula C26H34O6 B14168940 Acetylmarinobufogenin CAS No. 4029-68-9

Acetylmarinobufogenin

Cat. No.: B14168940
CAS No.: 4029-68-9
M. Wt: 442.5 g/mol
InChI Key: SMEFDRPJDZWFRJ-UHFFFAOYSA-N
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Description

Acetylmarinobufogenin is a bufadienolide compound with the molecular formula C26H34O6. It is a derivative of marinobufagenin, a cardiotonic steroid found in the skin and parotid gland secretions of toads. This compound has been studied for its potential pharmacological effects, particularly its ability to inhibit P-glycoprotein, a protein that plays a role in multidrug resistance in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylmarinobufogenin typically involves the acetylation of marinobufagenin. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar principles to laboratory-scale preparation, with optimization for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Acetylmarinobufogenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Acetylmarinobufogenin has several scientific research applications, including:

Mechanism of Action

Acetylmarinobufogenin exerts its effects primarily by inhibiting P-glycoprotein, a membrane protein that pumps various substances out of cells. By inhibiting this protein, this compound can increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy against cancer cells. The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein, leading to its inhibition and subsequent modulation of drug resistance pathways .

Comparison with Similar Compounds

Similar Compounds

    Bufalin: Another bufadienolide with similar inhibitory effects on P-glycoprotein.

    Scillarenin: A bufadienolide that has shown improved features compared to bufalin, including higher cytotoxicity to cancer cells.

    Proscillaridin: A bufadienolide with pronounced P-glycoprotein inhibition.

Uniqueness

Acetylmarinobufogenin is unique among bufadienolides due to its specific acetylation, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its intermediate level of P-glycoprotein inhibition, compared to other bufadienolides, makes it a valuable compound for studying the modulation of multidrug resistance in cancer cells .

Properties

IUPAC Name

[16-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O6/c1-15(27)31-17-6-9-23(2)18-7-10-24(3)20(16-4-5-22(28)30-14-16)12-21-26(24,32-21)19(18)8-11-25(23,29)13-17/h4-5,14,17-21,29H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEFDRPJDZWFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC5C4(C3CCC2(C1)O)O5)C6=COC(=O)C=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960724
Record name 3-(Acetyloxy)-5-hydroxy-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-68-9
Record name Acetylmarinobufogenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Acetyloxy)-5-hydroxy-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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